4-(2,4-Dichlorophenyl)-4-oxobutanoic acid
Overview
Description
4-(2,4-Dichlorophenyl)-4-oxobutanoic acid is a chemical compound that is structurally related to various other compounds studied for their potential applications in different fields such as biology, medicine, and materials science. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, suggesting that 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid could potentially exhibit interesting properties and applications.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of (E)-isobutyl 2-(2-(4-chlorophenyl)hydrazono)-3-oxobutanoate derivatives . Similar synthetic strategies could be applied to synthesize 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid, with careful consideration of the reagents and conditions to introduce the dichlorophenyl group and the oxobutanoic acid moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques such as FT-IR, NMR, and single-crystal X-ray diffraction . These studies provide insights into the conformation, intramolecular interactions, and overall stability of the molecules. For 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid, similar analyses would likely reveal the presence of intramolecular hydrogen bonds and the conformational preferences of the molecule.
Chemical Reactions Analysis
The reactivity of related compounds has been explored in the context of their interactions with biological molecules such as DNA , as well as their potential to undergo photochemical reactions . The presence of the dichlorophenyl group in 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid may influence its reactivity, potentially allowing for interactions with nucleic acids or proteins, or enabling photochemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various analyses, including spectroscopic characterization, thermal analysis , and computational studies . These studies provide information on the stability, electronic structure, and potential non-linear optical properties of the molecules. For 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid, similar properties such as solubility, melting point, and reactivity could be investigated to understand its behavior in different environments.
Relevant Case Studies
Case studies involving related compounds include their use as potential antitumor agents , nonlinear optical materials , and in the context of environmental science, such as the analysis of herbicide formulations and electrochemical oxidation of pollutants . These studies highlight the diverse applications of compounds with similar structural features to 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid, suggesting that it could also find use in these areas.
Scientific Research Applications
Molecular Docking and Spectroscopic Studies
- Molecular Docking and Vibrational Studies : A study by Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on derivatives of 4-oxobutanoic acid. These compounds were found to inhibit Placenta growth factor (PIGF-1) and have good biological activities, indicating their potential in pharmacological applications (Vanasundari et al., 2018).
Spectroscopic and Structural Characterization
- FT-IR and Molecular Structure Analysis : A study by Raju et al. (2015) on a similar compound, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, involved FT-IR spectroscopy and molecular structure analysis. The study contributed to the understanding of the compound's structural and reactive properties (Raju et al., 2015).
Vibrational Spectroscopy and Supramolecular Studies
- Vibrational Spectroscopic Studies : Fernandes et al. (2017) analyzed a chloramphenicol derivative of 4-oxobutanoic acid using vibrational spectroscopy and X-ray diffraction. The study provided insights into the compound's structure and potential interactions (Fernandes et al., 2017).
Crystal Structure and Thermal Analysis
- Crystal Structure and Analysis : Nayak et al. (2014) investigated the crystal structure and thermal analysis of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, revealing details about its stability and structural properties (Nayak et al., 2014).
Other Studies
- Psychotropic Activity Study : Pulina et al. (2022) explored the psychotropic activity of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids. This study contributes to the understanding of the relationship between chemical structure and psychotropic effects (Pulina et al., 2022).
- Reactivity and Structural Studies : Grinev et al. (2017) and Amalʼchieva et al. (2022) investigated the reactivity and structural properties of substituted 4-oxobutanoic acids and their derivatives. These studies add to the understanding of the compound's reactive and structural characteristics (Grinev et al., 2017); (Amalʼchieva et al., 2022).
properties
IUPAC Name |
4-(2,4-dichlorophenyl)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c11-6-1-2-7(8(12)5-6)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJYXMCBBGPWDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626683 | |
Record name | 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenyl)-4-oxobutanoic acid | |
CAS RN |
58457-57-1 | |
Record name | 2,4-Dichloro-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58457-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,4-Dichlorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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